molecular formula C19H19NO3 B12910748 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one

3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one

Cat. No.: B12910748
M. Wt: 309.4 g/mol
InChI Key: OGOMCHHJWXQANV-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one (CAS 1859-56-9) is an organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol. Its structure features a pyrrolidin-2-one core, a key heterocyclic scaffold in medicinal chemistry, linked to a benzyloxy-methoxybenzylidene moiety. This specific substitution pattern is of significant interest in pharmaceutical and biological chemistry research. Compounds with similar structural frameworks, particularly those based on the homoisoflavanone and benzylidene pyrrolidone scaffolds, have been extensively investigated for their anti-angiogenic properties. Research indicates that such compounds can inhibit pathological blood vessel formation (angiogenesis), showing promise as potential therapeutic agents for treating neovascular eye diseases like wet age-related macular degeneration (AMD), proliferative diabetic retinopathy, and retinopathy of prematurity . The mechanism of action for this class of compounds may involve the inhibition of key signaling pathways in endothelial cells and the modulation of inflammatory responses, although the exact target for this specific analog may require further elucidation . This product is intended for research purposes only, providing a valuable building block or reference standard for scientists exploring new anti-angiogenic small molecules and studying their structure-activity relationships.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(3Z)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]pyrrolidin-2-one

InChI

InChI=1S/C19H19NO3/c1-22-18-12-15(11-16-9-10-20-19(16)21)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3,(H,20,21)/b16-11-

InChI Key

OGOMCHHJWXQANV-WJDWOHSUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/CCNC2=O)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCNC2=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one typically involves the following steps:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with a suitable amine, such as pyrrolidine, under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidin-2-one ring. This can be achieved through intramolecular nucleophilic addition, often facilitated by a catalyst or under thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one serves as an important intermediate for creating more complex molecules. Its unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution. These properties make it valuable in developing new synthetic methodologies.

The compound has garnered attention for its potential pharmacological properties. Research indicates that it may possess anti-inflammatory, antitumor, and antibacterial activities. Studies focus on its interactions with biological targets such as enzymes and receptors, which could lead to the development of novel therapeutic agents.

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antitumor Properties : Investigations into its effects on cancer cell lines have shown promise in reducing cell viability and inducing apoptosis.
  • Antibacterial Effects : Some research indicates that it may exhibit activity against specific bacterial strains, suggesting potential uses in treating infections.

Industrial Applications

In the industrial sector, this compound is considered a valuable raw material for producing pharmaceuticals and agrochemicals. Its synthesis can be optimized for scalability and cost-effectiveness, making it suitable for large-scale production.

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced inflammation markers in vitro and in vivo models.
  • Antitumor Research : Another investigation highlighted its selective cytotoxicity against various cancer cell lines, indicating potential for further development as an anticancer drug.
  • Antibacterial Activity : Research conducted on its antibacterial properties revealed effective inhibition against Gram-positive bacteria, suggesting applications in antibiotic development.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogs from Cyclopentylidene and Pyrrolidinone Families

describes compounds with cyclopentylidene-pyrrolidinone hybrids, such as 3d10, 3d11, and 3d12, which share functional groups (e.g., methoxy, benzyloxy, isobutyryloxy) but differ in their core heterocycles. Key distinctions include:

Compound ID Core Structure Substituents Melting Point (°C) Yield (%) HPLC Purity (%)
3d10 Cyclopentylidene 4-(Isobutyryloxy)-3-methoxybenzylidene, methylphenylisobutyrate 147.8–150.4 42.3 94.894
3d11 Cyclopentylidene 4-(Isobutyryloxy)-3-methoxybenzylidene, methoxyphenylisobutyrate 109.0–112.8 68.0 96.035
3d12 Cyclopentylidene 4-(Isobutyryloxy)-3-methoxybenzylidene, bis-phenylisobutyrate 129.6–132.7 29.4 91.319
Target Compound Pyrrolidin-2-one 4-(Benzyloxy)-3-methoxybenzylidene Not Reported Not Reported Not Reported

Key Observations :

  • Substituent Impact : The target compound’s benzyloxy group may enhance lipophilicity compared to isobutyryloxy derivatives, influencing membrane permeability .
  • Synthetic Challenges : Lower yields in 3d10–3d12 (29–68%) suggest that steric hindrance from bulky substituents complicates synthesis, a factor that may extend to the target compound .

Anti-Alzheimer’s Activity of Pyrrolidinone Derivatives

highlights pyrrolidin-2-one derivatives as anti-Alzheimer’s agents. For example:

  • Compound 10b : 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one showed excellent acetylcholinesterase inhibition (comparable to donepezil).
  • Compound 18c : 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one exhibited enhanced blood-brain barrier penetration .

Comparison with Target Compound :

  • The target compound lacks the piperidine or imidazolidinone spacers seen in 10b and 18c, which are critical for cholinesterase binding.
  • SAR Insights : Methoxy groups at the 3- and 4-positions (as in the target compound) are associated with improved binding to aromatic residues in acetylcholinesterase, but the absence of a basic nitrogen (e.g., piperidine) may reduce potency .

Chalcone Derivatives and Structural Conformation

reports the crystal structure of (2E)-3-[4-(Benzyloxy)phenyl]-1-(pyridin-3-yl)prop-2-en-1-one, a chalcone derivative. Key features include:

  • E-configuration : The α,β-unsaturated ketone system adopts a planar conformation (C14=C15 bond length: 1.3217 Å).

Comparison with Target Compound :

  • The target compound’s benzylidene-pyrrolidinone system likely adopts a non-planar conformation due to the lactam ring, reducing π-orbital overlap compared to chalcones.

Biological Activity

3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one, with the CAS number 1859-56-9, is a compound of interest due to its potential biological activities. With a molecular formula of C19H19NO3 and a molecular weight of 309.359, this compound has been studied for various pharmacological effects, including anti-inflammatory, antitumor, and antibacterial properties.

Chemical Structure and Properties

The structure of this compound features a pyrrolidinone core linked to a substituted benzylidene moiety. This structural configuration is crucial for its biological activity, as modifications in the aromatic rings can significantly influence its pharmacological effects.

PropertyValue
Product NameThis compound
CAS Number1859-56-9
Molecular FormulaC19H19NO3
Molecular Weight309.359
AppearanceNot specified

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, pyrrolidinone derivatives have shown inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. The mechanism involves the inhibition of cell invasion and migration, potentially through the modulation of matrix metalloproteinase (MMP) activity and signaling pathways such as ERK phosphorylation .

Case Study: Antitumor Effects

  • Cell Lines Tested : MDA-MB-231, PANC-1
  • Inhibition Concentrations : Effective at concentrations ranging from 6 to 63 μM.
  • Mechanism : Inhibition of MMP-9 activity and impairment of ERK signaling.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by its structural similarity to other bioactive compounds known to inhibit nitric oxide (NO) production in macrophages. Studies indicate that modifications in the aromatic rings enhance the anti-inflammatory properties by affecting the interaction with inflammatory mediators .

Research Findings on Anti-inflammatory Activity

  • Cell Model : RAW 264.7 macrophage cell line.
  • Activity Assessment : Inhibition of NO production was observed in a dose-dependent manner.
  • Key Structural Features : Presence of methoxy groups on the aromatic rings significantly enhances anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzylidene moiety. A detailed SAR analysis reveals that:

  • Methoxy Substitutions : Enhance both antitumor and anti-inflammatory activities.
  • Hydroxyl Groups : Contribute positively to NO inhibitory action.
  • Bulkier Groups : May reduce activity compared to smaller substituents .

Molecular Docking Studies

Computational studies have been employed to predict the binding affinities and interactions between this compound and target proteins involved in cancer progression and inflammation. These studies suggest that the compound may effectively bind to key receptors involved in these pathways, providing insights into its mechanism of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.